5-Chlorovaleronitrile

Catalog No.
S516260
CAS No.
6280-87-1
M.F
C5H8ClN
M. Wt
117.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chlorovaleronitrile

CAS Number

6280-87-1

Product Name

5-Chlorovaleronitrile

IUPAC Name

5-chloropentanenitrile

Molecular Formula

C5H8ClN

Molecular Weight

117.58 g/mol

InChI

InChI=1S/C5H8ClN/c6-4-2-1-3-5-7/h1-4H2

InChI Key

JSAWFGSXRPCFSW-UHFFFAOYSA-N

SMILES

C(CCCl)CC#N

solubility

Soluble in DMSO

Synonyms

5-Chlorovaleronitrile; AI3-20151; AI3 20151; AI320151

Canonical SMILES

C(CCCl)CC#N

The exact mass of the compound 5-Chlorovaleronitrile is 117.0345 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6156. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Properties

-Chlorovaleronitrile is an organic compound with the chemical formula C5H8ClN. It is a colorless liquid at room temperature with a faint odor. Some of its key properties include:

  • CAS Registry Number: 6280-87-1 PubChem:
  • Molecular weight: 117.58 g/mol Fisher Scientific
  • Boiling point: 92-93 °C at 10 mmHg VWR International:
  • Flash point: 98 °C VWR International:

Potential Research Applications

Here are some general areas of scientific research where 5-Chlorovaleronitrile could be a useful starting material:

  • Synthesis of other organic compounds: The nitrile group can be converted into various other functional groups, such as carboxylic acids, amines, or amides. 5-Chlorovaleronitrile could be a starting material for the synthesis of more complex molecules with these functionalities.
  • Studies in organic reaction mechanisms: The reactivity of the nitrile group and the chlorine atom can be studied to understand reaction mechanisms in organic chemistry.

5-Chlorovaleronitrile is an organic compound with the molecular formula C₅H₈ClN and a CAS number of 6280-87-1. It features a five-carbon chain with a cyano group (-C≡N) and a chlorine atom attached to the second carbon. This structure gives it unique chemical properties, making it a subject of interest in various fields such as organic synthesis and medicinal chemistry. The compound is characterized by its moderate volatility and solubility in polar solvents, which enhances its utility in

Due to the lack of specific research on 5-chlorovaleronitrile, it is advisable to handle it with caution, assuming similar properties to other chlorinated nitriles. Potential hazards include:

  • Toxicity: Chlorinated nitriles can be irritating to the skin, eyes, and respiratory system. They may also be harmful if ingested [].
  • Flammability: Organic liquids with nitrile groups can be flammable. Specific flammability data for 5-chlorovaleronitrile is unavailable.

  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines, respectively. This reaction is significant in organic synthesis for creating more complex molecules .
  • Hydrolysis: In the presence of water, 5-chlorovaleronitrile can hydrolyze to form 5-chlorovaleric acid, which can be further processed in synthetic pathways.
  • Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions, expanding the functional group diversity of the resulting products .

5-Chlorovaleronitrile can be synthesized through several methods:

  • Chlorination of Valeronitrile: The most common method involves chlorinating valeronitrile using chlorine gas or other chlorinating agents under controlled conditions to yield 5-chlorovaleronitrile .
  • Reactions with Alkyl Halides: Another approach involves reacting sodium cyanide with appropriate alkyl halides in a nucleophilic substitution reaction, where the chlorine atom is introduced into the carbon chain .

5-Chlorovaleronitrile finds applications in various domains:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its ability to participate in nucleophilic substitution reactions.
  • Chemical Research: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
  • Potential Drug Development: Given its structural characteristics, it may serve as a starting point for designing new therapeutic agents, although more research is needed to confirm specific biological activities .

Several compounds share structural similarities with 5-chlorovaleronitrile, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
ValeronitrileC₅H₉NLacks chlorine; less toxic; used as a solvent.
4-ChlorobutyronitrileC₄H₇ClNChlorine on the fourth carbon; different reactivity profile.
3-ChloropropionitrileC₃H₅ClNShorter carbon chain; different physical properties.

5-Chlorovaleronitrile's uniqueness lies in its five-carbon chain combined with a cyano group and chlorine atom at a specific position, which influences its reactivity and potential applications compared to these similar compounds.

International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is 5-chloropentanenitrile [1] [2] [3]. This systematic name reflects the compound's structure as a pentanenitrile derivative with a chlorine substituent at the fifth carbon position. The compound follows standard International Union of Pure and Applied Chemistry naming conventions for nitriles, where the carbon chain is numbered from the carbon bearing the nitrile functional group [1] [2].

Common Names and Synonyms

5-Chlorovaleronitrile is known by numerous alternative names and synonyms in chemical literature and commerce. The most frequently encountered synonyms include:

Additional commercial synonyms include:

The compound is also referenced by various abbreviated forms including CVN and 5-CVN in some literature [5] [10].

Chemical Registry Numbers and Identifiers

The compound possesses several standardized chemical registry numbers and identifiers that facilitate its identification across different chemical databases and regulatory systems:

Registry TypeIdentifierSource
Chemical Abstracts Service Registry Number6280-87-1 [1] [2] [3] [6] [7]
European Community Number (EINECS)228-481-4 [1] [2] [11] [6] [7]
PubChem Compound Identifier80474 [1] [2] [12]
MDL NumberMFCD00001977 [1] [2] [3] [6] [7]
Beilstein Registry Number1742079 [3] [8] [9]
NSC Number6156 [2] [13] [14]
DSSTox Substance IdentifierDTXSID20211898 [2]
Nikkaji NumberJ211.519K [2]

Molecular Structure and Representation

Structural Formula

The molecular formula of 5-chlorovaleronitrile is C₅H₈ClN with a molecular weight of 117.58 g/mol [1] [2] [3] [6] [7]. The compound can be represented through various structural notations:

Linear Formula: Cl(CH₂)₄CN [1] [12]

SMILES Notation: ClCCCCC#N [1] [2] [3] [6] [7]

InChI: InChI=1S/C5H8ClN/c6-4-2-1-3-5-7/h1-4H2 [1] [2] [3] [15]

InChI Key: JSAWFGSXRPCFSW-UHFFFAOYSA-N [1] [2] [3] [15]

Chemical Bonding

The molecular structure of 5-chlorovaleronitrile contains two primary functional groups that define its chemical behavior. The nitrile functional group consists of a carbon-nitrogen triple bond (C≡N) with characteristic properties [16]. This triple bond exhibits strong electron-withdrawing effects and provides the compound with distinctive spectroscopic properties, including an intense and sharp carbon-nitrogen stretching peak near 2200 cm⁻¹ in infrared spectroscopy [16].

The chlorine substituent at the terminal position creates a carbon-chlorine single bond that significantly influences the compound's reactivity. Chlorine substituents in organic molecules can depart as chloride anions in substitution and elimination reactions, facilitate proton abstraction, and stabilize generated carbanions [17]. The presence of the chlorine atom introduces electron-withdrawing effects that can enhance the compound's reactivity in nucleophilic substitution reactions [17].

The carbon backbone consists of a five-carbon aliphatic chain with sp³ hybridization at all carbon atoms except for the nitrile carbon, which exhibits sp hybridization. The molecular geometry around the nitrile carbon is linear, while the remaining carbon atoms adopt tetrahedral geometry.

Stereochemistry Considerations

5-Chlorovaleronitrile is an achiral molecule that does not contain any stereogenic centers [18]. The compound possesses a linear five-carbon aliphatic chain with no asymmetric carbon atoms, as none of the carbon atoms in the structure are bonded to four different substituents [18]. Therefore, the compound does not exhibit optical activity and does not exist as enantiomeric forms.

The molecular structure lacks any elements of chirality, including:

  • No tetrahedral stereogenic centers
  • No axial chirality
  • No planar chirality

The compound exists as a single structural isomer without stereochemical complexity. The absence of stereogenic centers eliminates concerns regarding enantiomeric purity or stereochemical stability in synthetic applications. This structural characteristic simplifies the compound's characterization and quality control requirements in commercial preparations.

Physical State and Appearance

5-Chlorovaleronitrile exists as a liquid at room temperature (20°C) [1] [2]. The compound presents as a colorless to light yellow to light orange clear liquid [1] [2]. Some sources describe it more specifically as a clear, colorless liquid [3] [4] [1], indicating minimal coloration in high-purity samples. The liquid form is consistent with its molecular structure and intermolecular forces, which are insufficient to maintain a solid state at ambient temperatures.

Molecular Weight and Formula

The compound has a molecular formula of C₅H₈ClN and a molecular weight of 117.58 g/mol [3] [5] [6] [7]. This molecular weight places it in the category of low to moderate molecular weight organic compounds. The Chemical Abstracts Service (CAS) Registry Number is 6280-87-1 [3] [5] [6] [7], which serves as the unique identifier for this compound in chemical databases and regulatory documentation.

Melting and Boiling Points

Melting Point: The melting point of 5-Chlorovaleronitrile is not available or not determined in the current literature [8] [9]. This absence of data suggests that the compound may have a very low melting point or that it has not been systematically characterized for this property.

Boiling Point: The boiling point varies significantly with pressure conditions:

  • At 10 mmHg pressure: 92-93°C [3] [5] [6] [4]
  • At 28 mmHg pressure: 118°C [1] [2]
  • At 760 mmHg pressure (atmospheric): 220.0±23.0°C [8]

The variation in boiling points demonstrates the compound's sensitivity to pressure changes, which is typical for organic liquids. The atmospheric pressure boiling point of approximately 220°C indicates moderate volatility under standard conditions.

Density and Specific Gravity

The density of 5-Chlorovaleronitrile is 1.045 g/mL at 25°C [3] [10] [4] [11]. The specific gravity at 20°C relative to water at 20°C is 1.05 [1] [2]. These values indicate that the compound is denser than water, which is expected given the presence of the chlorine atom in the molecular structure. The chlorine substituent increases the molecular mass without proportionally increasing the molecular volume, resulting in higher density compared to the unsubstituted valeronitrile.

Refractive Index

The refractive index of 5-Chlorovaleronitrile at 20°C is reported with slight variations across sources:

These values are consistent and fall within the typical range for organic nitriles. The refractive index provides information about the compound's optical properties and can be used for identification and purity assessment.

Solubility Profile

Solubility in Organic Solvents

5-Chlorovaleronitrile demonstrates limited solubility in organic solvents. It is slightly soluble in chloroform and ethyl acetate [3] [4]. This limited solubility in common organic solvents suggests that the compound has specific solvation requirements and may require careful solvent selection for synthetic applications or purification processes.

Solubility in Aqueous Media

The compound is insoluble in water or not miscible with water [12] [9] [13]. This hydrophobic character is typical for chlorinated organic compounds and nitriles, where the polar cyano group is insufficient to overcome the hydrophobic nature of the chloroalkyl chain. The water immiscibility has practical implications for separation processes and environmental behavior.

Vapor Pressure and Flash Point

Vapor Pressure: The vapor pressure at 25°C is estimated to be in the range of 0.116 to 6.76 mmHg [14]. This relatively low vapor pressure indicates moderate volatility at room temperature, consistent with the compound's liquid state and boiling point characteristics.

Flash Point: The flash point is consistently reported as:

The flash point above 98°C classifies this compound as a combustible liquid rather than a flammable liquid, indicating relatively low fire hazard under normal handling conditions.

Vapor Density: The vapor density is 4.05 [9], indicating that the vapor is significantly denser than air (which has a vapor density of 1.0). This property is important for safety considerations, as vapors will tend to settle in low-lying areas.

PropertyValueUnitsReference
Molecular FormulaC₅H₈ClN- [3] [5] [6] [7]
Molecular Weight117.58g/mol [3] [5] [6] [7]
Physical State (20°C)Liquid- [1] [2]
Density (25°C)1.045g/mL [3] [10] [4] [11]
Refractive Index (20°C)1.446- [10] [4] [11]
Boiling Point (10 mmHg)92-93°C [3] [5] [6] [4]
Boiling Point (760 mmHg)220.0±23.0°C [8]
Flash Point98°C [5] [10] [6] [1]
Vapor Density4.05- [9]
Water SolubilityInsoluble- [12] [9] [13]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Exact Mass

117.0345

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (91.11%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (91.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (88.89%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

6280-87-1

Wikipedia

5-Chlorovaleronitrile

Dates

Last modified: 08-15-2023

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